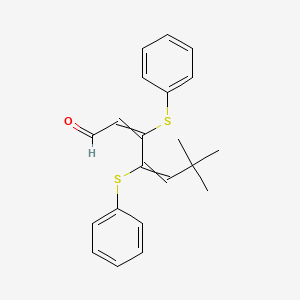
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal is an organic compound with the molecular formula C21H22OS2 It is characterized by the presence of two phenylsulfanyl groups attached to a hepta-2,4-dienal backbone, with two methyl groups at the 6th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal typically involves the reaction of 4-ethoxy-1,2-bis(benzenesulfenyl)but-1,3-diene with appropriate aldehydes. The reaction conditions often include the use of 4-ethoxybuta-1,3-dienyl lithiums stabilized by 1- and 2-chalcogene groups . The process involves the formation of a four-carbon homologation of the carbonyl compounds, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal involves its interaction with molecular targets through its reactive functional groups. The phenylsulfanyl groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E,E)-hepta-2,4-dienal: A heptadienal with double bonds at positions 2 and 4, used as a flavoring agent.
6,6-Dimethylhepta-2,4-dienal: A related compound with similar structural features but lacking the phenylsulfanyl groups.
Uniqueness
6,6-Dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal is unique due to the presence of two phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
647010-36-4 |
|---|---|
Formule moléculaire |
C21H22OS2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
6,6-dimethyl-3,4-bis(phenylsulfanyl)hepta-2,4-dienal |
InChI |
InChI=1S/C21H22OS2/c1-21(2,3)16-20(24-18-12-8-5-9-13-18)19(14-15-22)23-17-10-6-4-7-11-17/h4-16H,1-3H3 |
Clé InChI |
GNYYLRSVDPTURC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=C(C(=CC=O)SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


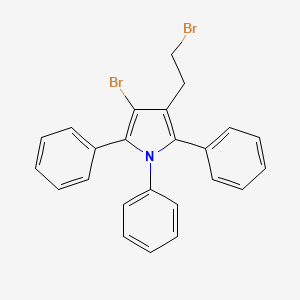
![Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-](/img/structure/B12580873.png)
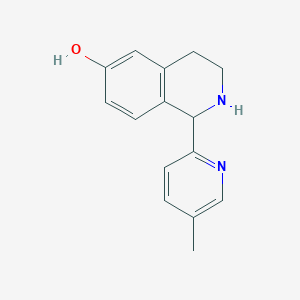
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
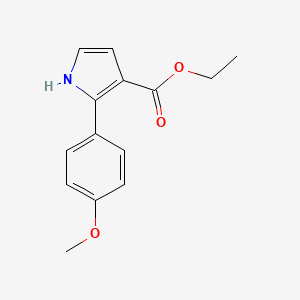

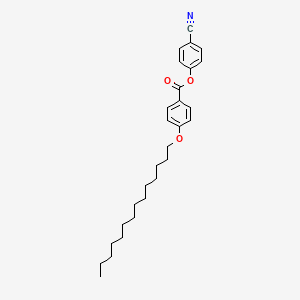
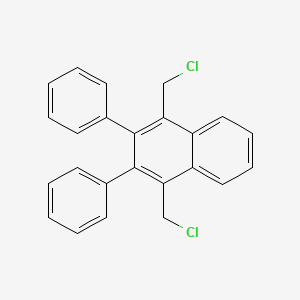
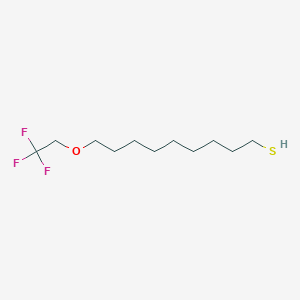
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
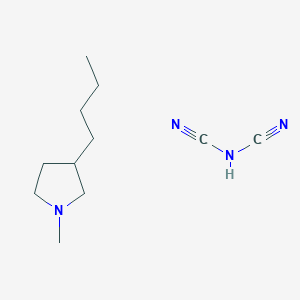
![1,3-Dithiolo[4,5-c]furan-2-thione](/img/structure/B12580958.png)

![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)
